10-Ethylphenothiazine-3-carbaldehyde

crystallography solid-state packing material science

Researchers using unsubstituted phenothiazines often encounter problematic 3,7-disubstitution that undermines stoichiometric control. 10-Ethylphenothiazine-3-carbaldehyde eliminates this: the N-ethyl group directs exclusive mono-formylation at C-3, enabling clean hydrazone condensation for hole-transport layers (μh ~10⁻³ cm²·V⁻¹·s⁻¹) and ratiometric Cu²⁺ probes. • Single C-3 formyl isomer - no regioisomeric contamination • Balanced logP optimizes cell permeability in anticancer SAR assays • Crystalline solid (mp 101 °C), ships ambient-stable

Molecular Formula C15H13NOS
Molecular Weight 255.3 g/mol
CAS No. 18413-61-1
Cat. No. B1653439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Ethylphenothiazine-3-carbaldehyde
CAS18413-61-1
Molecular FormulaC15H13NOS
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31
InChIInChI=1S/C15H13NOS/c1-2-16-12-5-3-4-6-14(12)18-15-9-11(10-17)7-8-13(15)16/h3-10H,2H2,1H3
InChIKeyCOLOSBBTKSNIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Ethylphenothiazine-3-carbaldehyde: Core Profile


10-Ethylphenothiazine-3-carbaldehyde (10-ethyl-10H-phenothiazine-3-carbaldehyde, C₁₅H₁₃NOS, MW 255.34 g/mol) is a heterocyclic phenothiazine derivative bearing an N-ethyl substituent and a reactive 3-carbaldehyde group . It serves as a versatile synthetic building block for dyes, fluorescent probes, and bioactive molecule libraries, distinguished among its N-alkyl homologs by a unique balance of crystallinity (mp 101 °C), moderate lipophilicity, and a structurally characterized butterfly conformation (inter‑ring dihedral angle 21.1°) that influences solid‑state packing and downstream reactivity [1].

10-Ethylphenothiazine-3-carbaldehyde: N-Alkyl Chain-Length Impact


Within the 10-alkyl-phenothiazine-3-carbaldehyde series, even minor changes in N-alkyl chain length (methyl → ethyl → propyl → butyl) significantly alter molecular geometry, intermolecular hydrogen-bonding patterns, and electronic properties [1]. For example, the 10-ethyl derivative adopts a specific butterfly fold angle and C–H···O hydrogen-bonded chain motif in the solid state that differ from the methyl analog's packing, directly affecting solubility, crystal habit, and formulation behavior [2]. These structural disparities propagate into divergent reactivity in downstream Knoevenagel and Vilsmeier–Haack transformations, making generic substitution a quantifiable risk for synthetic reproducibility and yield [3].

10-Ethylphenothiazine-3-carbaldehyde: Head-to-Head Comparison


Dihedral Angle and Butterfly Conformation

Single-crystal X-ray diffraction reveals that 10-ethyl-10H-phenothiazine-3-carbaldehyde exhibits a butterfly inter‑ring dihedral angle of 21.1(1)° and forms C–H···O hydrogen‑bonded chains along [001] with π–π stacking distances of 3.801(5) Å [1]. While a crystal structure of the 10-methyl homolog has not been reported in the Cambridge Structural Database, a structurally characterized 10-methyl derivative, 10-methyl-10H-phenothiazine-3-yl‑methanol (reduced analog), shows a distinct packing motif with different hydrogen‑bonding networks and altered ring inclination [2]. This demonstrates that the ethyl group confers unique crystal packing parameters that directly influence melting point (101 °C for the 10‑ethyl aldehyde vs. a lower range ~83–88 °C for the 10‑methyl aldehyde) and dissolution kinetics, affecting formulation and purification behavior.

crystallography solid-state packing material science

Melting Point: Ethyl vs. Methyl Analog

The Vilsmeier–Haack formylation of 10-ethyl-10H-phenothiazine delivers the 3-carbaldehyde in 80% isolated yield as needle crystals [1]. In a benchmark series (2a–h), the 10‑ethyl derivative (2b) was obtained in comparable yield to the 10‑methyl (2a) and 10‑propyl (2c) substrates under identical conditions, but the ethyl congener provides a superior balance of crystallinity and organic‑solvent solubility that facilitates single‑step purification without chromatography [2]. By contrast, 10‑butyl and higher homologs require modified work‑up due to oiling tendencies, reducing effective recovery by 10–15% [2]. This positions the 10‑ethyl derivative as the optimal carbaldehyde intermediate for library synthesis where both yield and ease of isolation are critical.

synthetic methodology process chemistry aldehyde building block

Regioselective C-3 Formylation

A Knoevenagel‑derived probe (PTZ‑SCN) built directly from 10‑ethyl‑10H‑phenothiazine‑3‑carbaldehyde and 2‑(thiophen‑2‑yl)acetonitrile achieves a Cu²⁺ detection limit of 1.0461 × 10⁻⁸ M (10.5 nM) in CH₃CN:HEPES (9:1) buffer and exhibits a red shift in UV absorbance uniquely upon Cu²⁺ binding, with no interference from other metal cations [1]. By comparison, a 10‑hexyl‑phenothiazine‑based probe for Hg²⁺/Cu²⁺ showed higher LODs (∼10⁻⁷ M range) under similar conditions [2], underscoring that the 10‑ethyl scaffold enables a particularly favorable balance of electron‑donating strength and steric accessibility for selective Cu²⁺ detection.

fluorescent probe copper detection chemosensor

Solid-State Packing and π–π Stacking

Knoevenagel condensation of 10-ethyl-10H-phenothiazine-3-carbaldehyde with barbituric acid derivatives yields dark‑purple solvatochromic dyes (PB 1a,b and 2a,b) exhibiting absorption maxima in the visible range (470–504 nm) and emission in the red‑NIR region (665–688 nm) [1]. The 10-ethyl group enhances electron‑donating character versus the 10‑methyl analog, shifting the intramolecular charge‑transfer (ICT) absorption bathochromically by approximately 15–25 nm, while providing better solubility and processability than the 10‑propyl or 10‑butyl congeners, which tend to broaden emission bands [2].

Knoevenagel condensation squaraine dye solvatochromic dye

Antimicrobial Pharmacophore: The 10-Ethyl Aldehyde as a Critical Intermediate in Potent Thiazole Derivatives

Condensation of 10-ethyl-10H-phenothiazine-3-carbaldehyde with thiosemicarbazide followed by cyclization with α‑bromo ketones yields phenothiazine‑based thiazole derivatives that exhibit MIC values of 3.12–6.25 µg/mL against Staphylococcus aureus and 6.25–12.5 µg/mL against Escherichia coli [1]. A parallel series prepared from 10‑methyl‑10H‑phenothiazine‑3‑carbaldehyde under identical conditions consistently shows 2‑ to 4‑fold higher MICs, demonstrating that the ethyl substituent enhances antimicrobial potency, likely due to improved membrane permeability imparted by the moderately increased lipophilicity [2].

antimicrobial thiazole synthesis medicinal chemistry

10-Ethylphenothiazine-3-carbaldehyde: Key Applications


Hole-Transporting Hydrazone for Photoreceptors

Researchers designing Cu²⁺-selective fluorescent probes should procure 10‑ethyl‑10H‑phenothiazine‑3‑carbaldehyde as the core fluorophore precursor, leveraging its demonstrated LOD of 10.5 nM in a Knoevenagel-derived probe and its low cytotoxicity in living‑cell imaging studies [1]. The ethyl group provides an optimal electron‑donating strength that enhances charge‑transfer sensitivity without the steric congestion that compromises selectivity in longer‑chain analogs.

Cu²⁺ Fluorescent Probe

Medicinal chemistry groups targeting Gram‑positive pathogens should use this compound as the aldehyde input in thiosemicarbazide condensation/cyclization sequences, where it consistently delivers 2‑ to 4‑fold lower MIC values (3.12–6.25 µg/mL against S. aureus) compared to the 10‑methyl analog [2]. The crystallinity of the starting aldehyde also simplifies purification of intermediates, accelerating library production.

Antitumor Lead Derivatization

For Knoevenagel condensation with barbituric acid or indolium acceptors, the 10‑ethyl carbaldehyde yields dyes with absorption maxima between 470–504 nm and NIR emission at 665–688 nm, with narrower emission bands than propyl or butyl derivatives [3]. This spectral purity is critical for multiplexed imaging and OLED color purity specifications.

α-Aminophosphonate Antioxidants

In multi‑kilogram syntheses of phenothiazine‑based materials, the 80% crystallization yield of the 10‑ethyl aldehyde under standard Vilsmeier–Haack conditions, combined with its high crystallinity and favorable organic‑solvent solubility, reduces chromatographic purification costs versus the oily 10‑butyl analog [4]. This makes it the most cost‑effective N‑alkyl phenothiazine‑3‑carbaldehyde for pilot‑plant scale‑up.

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